molecular formula C16H18ClN3O5S B12741440 (6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride CAS No. 78144-01-1

(6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride

Cat. No.: B12741440
CAS No.: 78144-01-1
M. Wt: 399.8 g/mol
InChI Key: IBZZQKYMNWTGHP-UAGBSFFESA-N
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Description

The compound (6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a bicyclic ring system and multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic ring system: This is achieved through a series of cyclization reactions under controlled conditions.

    Introduction of functional groups: Amino and hydroxyl groups are introduced using specific reagents and catalysts.

    Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(42

Properties

CAS No.

78144-01-1

Molecular Formula

C16H18ClN3O5S

Molecular Weight

399.8 g/mol

IUPAC Name

(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H17N3O5S.ClH/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H/t10?,11-,15-;/m1./s1

InChI Key

IBZZQKYMNWTGHP-UAGBSFFESA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.Cl

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.Cl

Origin of Product

United States

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